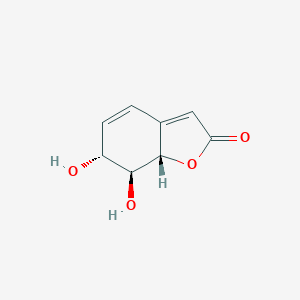

1-苯甲酰哌啶-3-酮

描述

Synthesis Analysis

The synthesis of 1-Benzoylpiperidin-3-one and its derivatives involves several key steps, including the formation of diarylpiperidin-4-ones and the subsequent functionalization to introduce the benzoyl group. A study by Dindulkar et al. (2011) detailed the facile synthesis of N-benzylated 3-alkyl-2,6-diarylpiperidin-4-ones, providing insights into the stereochemical aspects through NMR and XRD analysis, indicating the chair conformation with equatorial orientation of substituents (Dindulkar, Parthiban, Puranik, & Jeong, 2011).

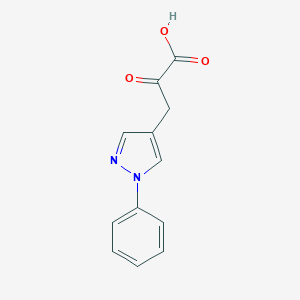

Molecular Structure Analysis

The molecular structure of 1-Benzoylpiperidin-3-one derivatives has been characterized using various spectroscopic techniques, including NMR, IR, and XRD. The structural analysis often reveals important conformational details, such as chair and boat conformations, which are crucial for understanding the chemical behavior and reactivity of these compounds. For instance, Desai et al. (2019) reported on the synthesis and structural characterization of novel benzoylpiperazinyl quinoline derivatives, offering valuable information on their molecular geometry and potential interaction sites (Desai, Kumar, Suchetan, Lokanath, Naveen, Shivaraja, & Sreenivasa, 2019).

Chemical Reactions and Properties

1-Benzoylpiperidin-3-one undergoes various chemical reactions, including halogenation, acylation, and conjugation, to yield a diverse array of compounds with potential biological activities. The chemical properties are influenced by the substitution pattern on the piperidine ring and the nature of the functional groups introduced. Research by Gopalakrishnan et al. (2009) demonstrated the synthesis of 3-chloro-1-hydroxy-2,6-diarylpiperidin-4-ones, highlighting the chemical versatility of the piperidin-4-one scaffold (Gopalakrishnan, Thanusu, Kanagarajan, & Govindaraju, 2009).

科学研究应用

抗乙酰胆碱酯酶活性:1-苯甲酰哌啶-3-酮衍生物,特别是1-苄基-4-[2-(N-苯甲酰氨基)乙基]哌啶衍生物,已被发现具有强大的抗乙酰胆碱酯酶活性。这使它们成为作为抗痴呆药物发展的潜在候选药物 (Sugimoto et al., 1990)。

5-羟色胺 5-HT1A 受体亲和力:1-(1-苯甲酰哌啶-4-基)甲胺的新颖芳氧乙基衍生物显示出高亲和力,表现出有希望的类抗抑郁活性 (Sniecikowska et al., 2019)。

抗真菌和抗菌活性:新颖的3-苄基-2,6-二芳基哌啶-4-酮衍生物对各种细菌和真菌菌株表现出强大的抗真菌活性,具有比抗菌效果更强的抗真菌效果 (Sahu et al., 2013)。类似地,t(3)-苄基-r(2),c(6)-二芳基哌啶-4-酮已显示出显著的抗菌和抗真菌活性 (Jayabharathi et al., 2007)。

甘氨酸转运体类型 1 (GlyT1) 抑制:4-苯甲酰哌啶和3-(哌啶-4-基)苯并[d]异噁唑的衍生物已被开发为潜在和选择性的GlyT1抑制剂,显示出对其他神经递质受体的良好选择性 (Liu et al., 2015)。

多巴胺转运体 (hDAT) 重摄取抑制:2-(苯甲酰)哌啶代表一类新的hDAT重摄取抑制剂,类似于甲基苯丙胺的作用,某些类似物显示出增强的效力 (Jones et al., 2023)。

硬脂酰辅酶A去饱和酶-1 抑制:如6-[4-(2-甲基苯甲酰)哌啶-1-基]吡啶并[3]嘧啶-3-羧酸已显示出对人类和小鼠硬脂酰辅酶A去饱和酶-1的强烈抑制活性,表明有潜力用于治疗代谢紊乱 (Uto et al., 2010)。

AMPA 受体动力学和兴奋毒性:某些苯甲酰哌啶化合物可以增强AMPA受体介导的突触反应,尽管它们的效果可能有所不同,并在某些情况下可能导致神经元死亡 (Yamada, 1998)。

抗多巴胺活性:1-苯甲酰哌啶-3-酮的类似物,如3-(氨甲基)四氢萘酮,已显示出强大的抗多巴胺活性而不引起猫病,表明有潜力研究减少副作用的化合物 (Cortizo et al., 1991)。

作用机制

While the specific mechanism of action for 1-Benzoylpiperidin-3-one is not clear, piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

安全和危害

未来方向

Piperidine derivatives, including 1-Benzoylpiperidin-3-one, are being utilized in different therapeutic applications . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, the development of new drugs containing the piperidine moiety could be a potential area of focus .

属性

IUPAC Name |

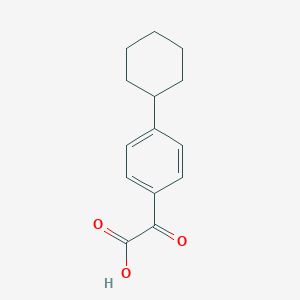

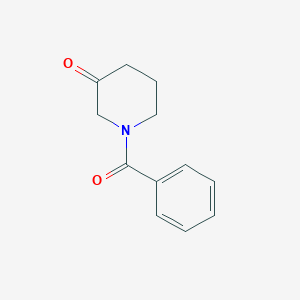

1-benzoylpiperidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-11-7-4-8-13(9-11)12(15)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQPFUPQROCYRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

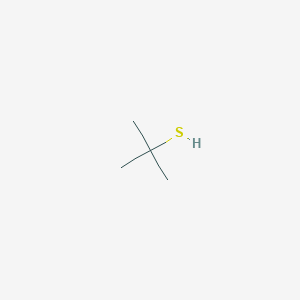

C1CC(=O)CN(C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00526573 | |

| Record name | 1-Benzoylpiperidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00526573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67452-85-1 | |

| Record name | 1-Benzoylpiperidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00526573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B31756.png)